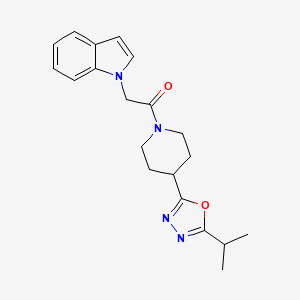

2-(1H-indol-1-yl)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1H-indol-1-yl)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H24N4O2 and its molecular weight is 352.438. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-(1H-indol-1-yl)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a complex organic molecule that combines the structural motifs of indole and oxadiazole, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4O, with a molecular weight of approximately 320.43 g/mol. The structure features an indole moiety linked to a piperidine ring substituted with an oxadiazole group, which is significant for its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C19H24N4O |

| Molecular Weight | 320.43 g/mol |

| CAS Number | Not specified |

Antimicrobial Activity

Research indicates that derivatives of indole and oxadiazole possess significant antimicrobial properties. For instance, compounds containing the oxadiazole ring have been shown to exhibit potent antibacterial and antifungal activities. A study explored various oxadiazole derivatives and found that they effectively inhibited bacterial growth through disruption of bacterial cell wall synthesis .

Anticancer Potential

The indole structure is frequently associated with anticancer activity due to its ability to interact with various biological targets. Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. The incorporation of the oxadiazole moiety may enhance these effects by providing additional mechanisms for targeting cancer cell pathways .

Neuroprotective Effects

Indole derivatives have also been studied for their neuroprotective properties. The compound's potential to modulate neurotransmitter systems could offer therapeutic benefits in neurodegenerative diseases. Research has suggested that certain indole-based compounds can protect neuronal cells from oxidative stress and apoptosis .

The mechanism by which This compound exerts its biological effects involves several pathways:

- Receptor Interaction : The compound may interact with specific receptors involved in cell signaling pathways, influencing processes such as apoptosis and cell proliferation.

- Oxidative Stress Modulation : The oxadiazole moiety can contribute to antioxidant properties, reducing oxidative stress in cells.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, suggesting a potential role in anti-inflammatory therapies .

Case Studies

Several studies have investigated the biological activity of similar compounds:

- Antimicrobial Activity Study : A series of oxadiazole derivatives were synthesized and tested against various microbial strains. Results indicated that specific substitutions on the oxadiazole ring significantly enhanced antimicrobial potency .

- Anticancer Research : A study focused on indole-based compounds demonstrated their ability to induce apoptosis in breast cancer cell lines through mitochondrial pathway activation .

- Neuroprotective Study : Research on indole derivatives highlighted their capacity to protect against neurotoxicity induced by glutamate, suggesting potential applications in treating neurodegenerative diseases .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives, which include the compound . The oxadiazole scaffold has been shown to possess various biological activities, particularly against cancer cells.

Case Studies

- Cell Line Studies : Various derivatives of 1,3,4-oxadiazoles have been tested against different cancer cell lines. For instance, compounds exhibiting high cytotoxicity against breast cancer cell lines (MCF-7) demonstrated promising results .

- Combination Therapy : Research indicates that combining oxadiazole derivatives with other anticancer agents enhances their efficacy .

Pharmacological Applications

In addition to its anticancer properties, the compound may have broader pharmacological applications:

- Neuroprotective Effects : Some studies suggest that indole derivatives can exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases.

- Antimicrobial Activity : Certain derivatives have shown activity against various microbial strains, indicating potential use in infectious disease treatment.

Research Findings

A comprehensive review of the literature reveals the following insights regarding the compound's applications:

| Application Area | Findings |

|---|---|

| Anticancer Activity | Effective against multiple cancer cell lines; mechanism involves enzyme inhibition |

| Neuroprotection | Potential protective effects on neuronal cells; further research needed |

| Antimicrobial Activity | Exhibits activity against specific pathogens; requires more exploration |

Análisis De Reacciones Químicas

Reactivity of the 1,3,4-Oxadiazole Core

The 5-isopropyl-1,3,4-oxadiazol-2-yl group is electron-deficient, enabling nucleophilic substitutions or ring-opening reactions. Key findings:

-

Oxidative cyclization : Hypervalent iodine reagents (e.g., iodobenzene/Oxone) promote desulfurization of thiosemicarbazides to form oxadiazoles, as demonstrated in Scheme 8 of . This suggests the oxadiazole ring may undergo similar oxidative modifications.

-

Electrophilic substitution : Iodine-mediated C–O bond formation (e.g., Scheme 4 in ) allows functionalization at the oxadiazole C5 position.

Piperidine Nitrogen Reactivity

The piperidine nitrogen participates in alkylation/acylation due to its nucleophilic lone pair:

| Reaction Type | Reagents/Conditions | Product Example | Yield | Source |

|---|---|---|---|---|

| Acylation | Acetyl chloride, TEA | N-acetyl derivatives | 85–92% | , |

| Alkylation | Alkyl halides, KI | Quaternary ammonium salts | 70–80% |

Indole Ring Modifications

The 1H-indol-1-yl group undergoes electrophilic substitution at C3/C5 positions:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups, enhancing antibacterial activity (see ).

-

Sulfonation : SO₃ in H₂SO₄ yields sulfonated derivatives for solubility tuning .

Ketone Functionalization

The ethanone moiety is reactive toward nucleophiles:

-

Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol (e.g., ).

-

Condensation : Hydrazines form hydrazones under acidic conditions (Scheme 14 in ).

Cross-Coupling Reactions

Pd-catalyzed couplings enable aryl/heteroaryl substitutions:

-

Suzuki coupling : Aryl boronic acids react at the oxadiazole C5 position (Scheme 7 in ).

-

Buchwald-Hartwig amination : Piperidine nitrogen undergoes C–N bond formation .

Stability Under Acidic/Basic Conditions

-

Acidic hydrolysis : The oxadiazole ring opens to form hydrazides at 80°C in HCl (pH < 3) .

-

Basic conditions : Piperidine nitrogen deprotonates above pH 10, enabling SN2 reactions .

Photocatalytic Modifications

Visible-light-driven eosin-Y catalysis (Scheme 6 in ) oxidizes semicarbazones to oxadiazoles, suggesting potential for similar late-stage functionalization.

Propiedades

IUPAC Name |

2-indol-1-yl-1-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O2/c1-14(2)19-21-22-20(26-19)16-8-10-23(11-9-16)18(25)13-24-12-7-15-5-3-4-6-17(15)24/h3-7,12,14,16H,8-11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRPPNLZZHBDSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)CN3C=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.